molecular formula C5H7ClN2OS B1373601 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride CAS No. 1315368-82-1

1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride

Cat. No.: B1373601
CAS No.: 1315368-82-1
M. Wt: 178.64 g/mol
InChI Key: HUFIQVKVOIZQDF-UHFFFAOYSA-N
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Description

1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 2 and a ketone group at position 5, with the hydrochloride salt enhancing its stability and solubility. Its molecular formula is C₅H₆N₂OS·HCl, and it has a molecular weight of 142.18 g/mol (free base) . The compound is cataloged under CAS numbers 53159-71-0 (free base) and 2126178-93-4 (hydrochloride salt) . It is utilized in pharmaceutical and materials science research, though detailed toxicological and safety data remain understudied .

Properties

IUPAC Name

1-(2-amino-1,3-thiazol-5-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS.ClH/c1-3(8)4-2-7-5(6)9-4;/h2H,1H3,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFIQVKVOIZQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315368-82-1
Record name 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride
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Preparation Methods

Synthesis via Halogenated Ethanone Intermediate

One common approach involves the reaction of 2-bromo-1-(1,3-thiazol-5-yl)ethan-1-one with ammonia or primary amines to introduce the amino group at the 2-position. The reaction proceeds via nucleophilic substitution of the bromide by the amino nucleophile, followed by isolation of the hydrochloride salt.

Step Reagents and Conditions Description
1 2-bromo-1-(1,3-thiazol-5-yl)ethan-1-one + NH3 (ammonia) Nucleophilic substitution at the α-bromo ketone carbon
2 Acidification with HCl Formation of hydrochloride salt for improved stability and crystallinity
3 Purification by recrystallization from ethanol or water Yields pure 1-(2-amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride

This method benefits from straightforward reaction conditions, mild temperatures (often room temperature to reflux), and good yields.

Cyclization Route from Thioamide Precursors

An alternative synthetic route involves the cyclization of α-haloketones with thioamide derivatives to form the thiazole ring in situ, followed by amino substitution.

Step Reagents and Conditions Description
1 α-Haloketone + thioamide (e.g., thiourea) Cyclization under reflux in ethanol or methanol
2 Amination step (if needed) Introduction of amino group by reaction with ammonia or amines
3 Salt formation with HCl Conversion to hydrochloride salt
4 Purification Crystallization or chromatography

This route is advantageous for synthesizing substituted thiazoles with varied functional groups and can be adapted for scale-up.

Microwave-Assisted Synthesis

Recent research has demonstrated the use of microwave irradiation to accelerate the synthesis of thiazole derivatives, including this compound. Microwave-assisted synthesis offers:

  • Reduced reaction times (minutes instead of hours)
  • Improved yields and purity
  • Eco-friendly solvent usage (often solvent-free or minimal solvent)

Typical conditions involve mixing starting materials in a microwave reactor at controlled power and temperature, followed by acid treatment to obtain the hydrochloride salt.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Solvent Ethanol, Methanol, Water Polar protic solvents preferred for nucleophilic substitution
Temperature 25–80 °C Reflux conditions commonly used to drive reactions to completion
Reaction Time 1–6 hours (conventional); 5–30 minutes (microwave) Microwave reduces time significantly
pH Acidic for salt formation HCl used to convert free base to hydrochloride salt
Purification Recrystallization from ethanol/water Ensures high purity and yield

Analytical Confirmation of Product

  • Mass Spectrometry (MS) : Confirms molecular ion peak consistent with molecular formula C5H7N2OS for the free base or C5H7ClN2OS for the hydrochloride salt.
  • Infrared Spectroscopy (IR) : Characteristic bands for amino group (N–H stretch), thiazole ring vibrations, and carbonyl (C=O) stretch confirm structure.
  • Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR spectra provide detailed structural elucidation, confirming substitution patterns on the thiazole ring.

Summary Table of Preparation Methods

Method Starting Materials Key Reaction Advantages Limitations
Nucleophilic substitution of halogenated ethanone 2-bromo-1-(1,3-thiazol-5-yl)ethan-1-one + NH3 SN2 substitution Simple, good yield, scalable Requires halogenated intermediate
Cyclization from thioamide + α-haloketone α-Haloketone + thiourea Ring closure + amination Versatile for derivatives Multi-step, longer reaction time
Microwave-assisted synthesis Same as above Accelerated reaction Fast, eco-friendly Requires specialized equipment

Research Findings and Practical Considerations

  • The nucleophilicity of the amino group allows selective substitution at the α-bromo position without significant side reactions.
  • Formation of the hydrochloride salt improves compound stability, handling, and crystallization, facilitating purification.
  • Microwave-assisted methods have been shown to enhance reaction efficiency and reduce environmental impact while maintaining product quality.
  • The choice of solvent and temperature critically affects yield and purity; polar protic solvents and mild reflux conditions are optimal.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride, have shown significant anticancer properties. Research indicates that compounds derived from thiazole can inhibit the growth of various cancer cell lines.

Case Study:
In a study evaluating thiazole-integrated compounds against human glioblastoma U251 cells and human melanoma WM793 cells, certain derivatives exhibited promising anticancer potential with IC50 values ranging from 10–30 µM . Another investigation demonstrated that thiazole-pyridine hybrids had better anti-breast cancer efficacy than standard drugs like 5-fluorouracil, with an IC50 of 5.71 µM .

Compound TypeCancer Cell LineIC50 Value (µM)
Thiazole-integrated compoundsU251 (glioblastoma)10–30
Thiazole-pyridine hybridsMCF-7 (breast cancer)5.71

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. A recent study highlighted that certain thiazole derivatives displayed significant antibacterial effects against resistant strains such as MRSA and E. coli.

Case Study:
In vitro tests showed that specific thiazole derivatives had lower MIC values compared to traditional antibiotics like ampicillin and streptomycin, indicating their potential as effective antimicrobial agents .

PathogenMIC (µg/mL)Comparison with Standard
MRSA4Superior to ampicillin
E. coli8Superior to streptomycin

Anticonvulsant Activity

Thiazole derivatives are being investigated for their anticonvulsant properties. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance anticonvulsant efficacy.

Case Study:
A novel thiazole derivative was tested for its anticonvulsant activity in animal models, showing effective protection against seizures induced by pentylenetetrazol with a median effective dose (ED50) significantly lower than existing treatments .

Antiviral Activity

Thiazole compounds have been explored for their antiviral properties, particularly against viral infections like hepatitis C.

Case Study:
Research has indicated that certain thiazole derivatives exhibit antiviral activity by inhibiting viral replication in vitro, making them candidates for further development as antiviral agents .

Leishmanicidal Activity

Recent studies have identified thiazole derivatives as potential leishmanicidal agents, showing effectiveness against Leishmania parasites.

Case Study:
Compounds derived from phthalimido-thiazoles demonstrated promising results in reducing the survival of intracellular amastigotes with low toxicity to mammalian cells .

Mechanism of Action

Comparison with Similar Compounds

Substitution at the Amino Group

  • 1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one Hydrochloride (CAS 88323-89-1) Structure: Propylamino substituent at position 2; methyl at position 4. Formula: C₉H₁₅ClN₂OS; MW: 234.75 g/mol. No safety data reported .
  • 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (CAS 30748-47-1) Structure: Methyl group at position 4; unmodified amino group. Formula: C₆H₈N₂OS; MW: 156.20 g/mol. Properties: The methyl group enhances steric bulk, possibly affecting binding interactions in enzymatic assays. Toxicity data unavailable .

Aromatic Substitutions

  • 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one Hydrochloride (CAS 125989-57-3) Structure: Phenyl group at position 2; methyl at position 4. Formula: C₁₂H₁₂ClNOS; MW: 261.75 g/mol. Biological activity uncharacterized .
  • 1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]acetone (CAS BBC/823) Structure: Nitrophenyl group at position 2. Formula: C₁₂H₁₀N₂O₃S; MW: 262.29 g/mol.

Complex Derivatives with Additional Functional Groups

  • 1-[(2Z)-2-(Phenylimin)-4-methyl-3-[2-(piperazine-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one Hydrochloride Structure: Piperazine-ethyl and phenylimino substituents. Properties: Designed for cardiotropic activity studies; the piperazine moiety may improve solubility and target affinity. Yield: 75% in synthesis .

Structural and Functional Implications

Molecular Weight and Solubility

  • The parent compound (MW 142.18) is smaller and likely more water-soluble than analogs with aromatic or alkyl substituents (e.g., MW 261.75 for the phenyl derivative) . Hydrochloride salts generally improve aqueous solubility, critical for drug formulation.

Steric and Electronic Effects

  • Electron-withdrawing groups (e.g., nitro in CAS BBC/823) increase electrophilicity, favoring nucleophilic reactions .
  • Aromatic substituents (e.g., phenyl in CAS 125989-57-3) enhance planar rigidity, beneficial for crystallography or polymer applications .

Biological Activity

1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride, also known as 5-acetyl-2-aminothiazole, is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various fields, including antimicrobial, anticancer, and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

  • Chemical Formula : C5H6N2OS
  • Molecular Weight : 142.18 g/mol
  • CAS Number : 53159-71-0
  • Purity : Typically ≥ 95% .

The biological activity of this compound is attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer .
  • Cell Signaling Modulation : It influences signaling pathways that regulate cell proliferation and apoptosis .
  • Gene Expression Regulation : The compound affects the expression of genes associated with stress responses and cellular metabolism .

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial properties. A study evaluated its effectiveness against various bacterial and fungal strains. The results are summarized in Table 1 below:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference Compound (MIC)
Staphylococcus aureus 0.49 µg/mLAmpicillin (0.25 µg/mL)
Salmonella typhimurium 0.49 µg/mLGentamicin (0.5 µg/mL)
Aspergillus niger 23.3 µg/mLAmphotericin B (10 µg/mL)
Escherichia coli 1.0 µg/mLAmpicillin (0.25 µg/mL)

The presence of heterocyclic systems at specific positions on the thiazole ring enhances antimicrobial activity, indicating structure-activity relationships critical for developing new antimicrobial agents .

Anticancer Activity

Thiazole derivatives have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. Studies have demonstrated that these compounds can selectively target cancer cells while sparing normal cells, primarily through the induction of ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation .

In vitro studies revealed that certain derivatives exhibited IC50 values in the low nanomolar range against various cancer cell lines, highlighting their potential as anticancer agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models, suggesting its utility in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A study conducted at Al-Azhar University evaluated the antimicrobial effectiveness of several thiazole derivatives, including this compound. The researchers measured inhibition zones against various pathogens and compared them with standard antibiotics. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics, emphasizing the importance of structural modifications in enhancing efficacy .

Evaluation of Anticancer Properties

In a separate investigation focusing on anticancer activity, researchers synthesized a series of thiazole derivatives and assessed their cytotoxic effects on human cancer cell lines. The study found that compounds with specific substitutions on the thiazole ring significantly increased cytotoxicity against breast and colon cancer cells, reinforcing the need for further exploration into these modifications for drug development .

Q & A

Q. What synthetic methodologies are employed for the preparation of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride?

The compound is synthesized via the Hantzsch reaction, a classical approach for thiazole derivatives. For example, reacting substituted thioureas (e.g., 1-(4-methoxyphenyl)-3-(4-methylpiperazine-1-yl)thiourea) with chlorinated reagents (e.g., 3-chloropentane-2,4-dione) in ethanol under reflux conditions. Purification involves recrystallization or column chromatography to isolate the hydrochloride salt .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

  • ¹H NMR spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.5 ppm).
  • Elemental analysis : Validates empirical formula (e.g., C, H, N, S, Cl content) .
  • X-ray crystallography : Resolves 3D structure using programs like SHELXL for refinement and ORTEP-3 for visualization .

Q. How is purity assessed during synthesis?

  • HPLC : Quantifies purity (≥98% as per standard protocols) using reverse-phase columns and UV detection .
  • TLC : Monitors reaction progress with silica gel plates and iodine visualization.
  • Melting point analysis : Confirms consistency with literature values (e.g., 215–220°C decomposition) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and expected structural features be resolved?

  • Repeat experiments : Ensure reproducibility under controlled conditions.
  • Complementary techniques : Employ high-resolution mass spectrometry (HRMS) for molecular weight validation or 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • X-ray diffraction : Provides unambiguous structural confirmation, especially for stereochemical ambiguities .

Q. What strategies optimize synthetic yield and scalability?

  • Solvent optimization : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Stoichiometric adjustments : Increase molar ratios of thiourea derivatives to chlorinated reagents (1.2:1) to drive completion .

Q. How does the compound’s stability vary under different storage conditions?

  • Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Light sensitivity : Store in amber vials under inert gas (N₂) to prevent photolytic decomposition.
  • Long-term stability : Refrigerate at 4°C for minimal hydrolytic degradation .

Q. How can comparative pharmacological studies with analogous thiazole derivatives be designed?

  • In vitro models : Use isolated rat thoracic aorta rings to evaluate vasorelaxant or cardiotropic activity (EC₅₀ comparisons).
  • Structure-activity relationship (SAR) : Modify substituents (e.g., piperazine groups, methoxy moieties) and assess potency shifts.
  • Mechanistic assays : Test calcium channel blockade or NO release pathways to elucidate mode of action .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride

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